Methyl nicotinate-2,4,5,6-D4
Overview
Description
Methyl nicotinate is a methyl ester of niacin . It is used as an active ingredient in over-the-counter topical preparations indicated for muscle and joint pain . The action of methyl nicotinate as a rubefacient is thought to involve peripheral vasodilation . For veterinary purposes, it is used to treat respiratory diseases, vascular disorders, rheumatoid arthritis, and muscle and joint pains .
Molecular Structure Analysis
The molecular formula of Methyl nicotinate is C7H7NO2 . Its molecular weight is 137.1360 . The IUPAC Standard InChI is InChI=1S/C7H7NO2/c1-10-7(9)6-3-2-4-8-5-6/h2-5H,1H3 .Physical And Chemical Properties Analysis
Methyl nicotinate has a boiling point of 482.2 K . The heat of vaporization is 61.2 ± 0.2 kJ/mol .Scientific Research Applications
Synthesis of Methyl Nicotinate-2,4,5,6-D4 Methyl nicotinate, also known as methyl-3-pyridinecarboxylate, is synthesized through esterification of nicotinic acid. This process involves refluxing with methanol in the presence of concentrated sulphuric acid. The resulting product, extracted into an organic solvent and purified through column chromatography, is confirmed by NMR and Mass spectroscopy (Erharuyi et al., 2015).
Antinociceptive Activity Methyl nicotinate exhibits significant antinociceptive activity. It effectively reduces pain response in mice both peripherally and centrally. Specifically, oral doses of 5 and 10 mg/kg significantly lower the number of writhes induced by acetic acid and prolong the reaction latency to thermally-induced pain (Erharuyi et al., 2015).
Deuterium-Labelled Derivatives Deuterium-labelled derivatives of nicotinate, such as 6-[5-(4-amidinophenyl)furan-2-yl]nicotinamidine-d4, are synthesized for various scientific purposes. These compounds involve complex chemical processes including Heck coupling reactions and hydrogenation, reflecting the versatility and applicability of methyl nicotinate-2,4,5,6-D4 in advanced chemical synthesis (Ismail & Boykin, 2004).
Biomarker for Tuberculosis Methyl nicotinate serves as an important biomarker for tuberculosis (TB). A study employing a cobalt (Co) and reduced graphene oxide (rGO) dispersed N-doped phenolic polymer precursor-based carbon film as a biosensor electrode, successfully detected and measured methyl nicotinate in human blood. This highlights its potential in early TB detection (Bairagi et al., 2019).
Enhancing Peripheral Blood Collection Local application of methyl nicotinate solution is found to enhance peripheral blood collection without significantly changing the proportions of various blood cells. This discovery could be particularly beneficial for patients with venous blood collection phobia or an inability to provide venous blood samples (Zhu et al., 2022).
properties
IUPAC Name |
methyl 2,4,5,6-tetradeuteriopyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-10-7(9)6-3-2-4-8-5-6/h2-5H,1H3/i2D,3D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNBADRVTZLEFNH-QFFDRWTDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])C(=O)OC)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301221628 | |
Record name | 3-Pyridine-2,4,5,6-d4-carboxylic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301221628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl nicotinate-2,4,5,6-D4 | |
CAS RN |
345909-99-1 | |
Record name | 3-Pyridine-2,4,5,6-d4-carboxylic acid, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=345909-99-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyridine-2,4,5,6-d4-carboxylic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301221628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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